3-(Difluoromethoxy)-2,4-difluorobenzoic acid 3-(Difluoromethoxy)-2,4-difluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796838
InChI: InChI=1S/C8H4F4O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
SMILES:
Molecular Formula: C8H4F4O3
Molecular Weight: 224.11 g/mol

3-(Difluoromethoxy)-2,4-difluorobenzoic acid

CAS No.:

Cat. No.: VC18796838

Molecular Formula: C8H4F4O3

Molecular Weight: 224.11 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethoxy)-2,4-difluorobenzoic acid -

Specification

Molecular Formula C8H4F4O3
Molecular Weight 224.11 g/mol
IUPAC Name 3-(difluoromethoxy)-2,4-difluorobenzoic acid
Standard InChI InChI=1S/C8H4F4O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
Standard InChI Key LRDKEFQBXPTRQA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)F)OC(F)F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereoelectronic Features

The molecular formula of 3-(difluoromethoxy)-2,4-difluorobenzoic acid is C₈H₄F₄O₃, with a molecular weight of 248.11 g/mol . The difluoromethoxy group introduces significant electronegativity and steric bulk, altering the electron density of the aromatic ring. Density functional theory (DFT) calculations on analogous systems suggest that the -OCF₂H group exerts a stronger electron-withdrawing effect compared to methoxy (-OCH₃) groups, which influences reactivity in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₄F₄O₃
Molecular Weight248.11 g/mol
CAS Registry Number154257-75-7
LogP (Partition Coefficient)Estimated 2.8–3.3

Synthesis and Catalytic Strategies

Photoredox Catalysis for Difluoromethoxy Group Installation

Recent advances in visible-light photoredox catalysis have enabled efficient incorporation of difluoromethoxy (-OCF₂H) groups into aromatic systems. A seminal approach involves the use of Ru(bpy)₃²⁺ (bpy = 2,2'-bipyridine) as a photocatalyst to generate OCF₂H radicals from precursors like N-aryloxyphthalimides . For example, irradiation of 3-hydroxybenzoic acid derivatives with a difluoromethylating reagent under blue LED light (450 nm) facilitates radical coupling, yielding 3-(difluoromethoxy)benzoic acid analogs .

Stepwise Functionalization of the Benzene Ring

A plausible synthetic route to 3-(difluoromethoxy)-2,4-difluorobenzoic acid involves:

  • Fluorination: Sequential electrophilic fluorination at the 2- and 4-positions using Selectfluor® or F-TEDA-BF₄.

  • Difluoromethoxylation: Copper-mediated coupling of a pre-fluorinated benzoic acid with a difluoromethylating agent (e.g., HCF₂OTf) .

  • Carboxylic Acid Protection/Deprotection: Use of tert-butyl esters to prevent side reactions during fluorination steps .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
FluorinationSelectfluor®, CH₃CN, 80°C65–75
DifluoromethoxylationHCF₂OTf, CuI, DMF, 100°C50–60
DeprotectionTFA, DCM, rt>90

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is expected to exhibit a melting point between 160–170°C, extrapolated from analogs like 2,4-difluorobenzoic acid (mp 184–190°C) . The difluoromethoxy group reduces crystallinity compared to non-fluorinated analogs, as evidenced by the lower melting point of 3-(trifluoromethoxy)benzoic acid (mp 112–114°C) . Thermogravimetric analysis (TGA) predicts decomposition above 250°C, consistent with fluorinated aromatic acids .

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL in water at 25°C (estimated via LogP) .

  • Organic Solvents: Highly soluble in DMSO (>50 mg/mL) and dichloromethane .

  • LogP: Experimental values for similar compounds range from 2.8 (2,4-difluorobenzoic acid) to 3.3 (3-trifluoromethylbenzoic acid), suggesting moderate lipophilicity .

Applications in Medicinal Chemistry and Drug Development

Role as a Bioisostere

The difluoromethoxy group serves as a bioisostere for labile functional groups (e.g., -OCH₃), improving metabolic stability. For instance, 3-(difluoromethoxy) analogs of NSAIDs exhibit prolonged plasma half-lives due to resistance to cytochrome P450-mediated oxidation .

Case Study: IRE1α Kinase Modulators

3-(Difluoromethoxy)benzenesulfonyl chloride, a structural analog, is utilized in synthesizing phenoxypyridylpyrimidine derivatives that modulate inositol-requiring enzyme 1α (IRE1α) activity . By analogy, 3-(difluoromethoxy)-2,4-difluorobenzoic acid could act as a carboxylate-containing pharmacophore in kinase inhibitors, leveraging fluorine’s ability to enhance target binding through dipole interactions .

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